molecular formula C19H19N3O4S2 B2880619 3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448058-15-8

3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2880619
CAS No.: 1448058-15-8
M. Wt: 417.5
InChI Key: XGMSRZKDHROHTK-UHFFFAOYSA-N
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Description

This compound features a benzo[d]oxazole sulfonamide core with two distinct N-substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. The 3-methyl and 2-oxo moieties on the dihydrobenzooxazole scaffold contribute to its conformational rigidity and electronic properties.

Properties

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-2-oxo-N-(thiophen-2-ylmethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-20-9-3-5-14(20)12-22(13-15-6-4-10-27-15)28(24,25)16-7-8-18-17(11-16)21(2)19(23)26-18/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMSRZKDHROHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex molecular structure that incorporates various pharmacophoric elements. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]oxazole core fused with a thiophene moiety and a pyrrole derivative. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. A study on related compounds demonstrated potent antibacterial and antifungal activities, suggesting that the incorporation of the benzo[d]oxazole and pyrrole structures may enhance these effects. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.12μg/mL0.12\,\mu g/mL against Staphylococcus flexneri and Candida albicans .

Anticancer Potential

The anticancer activity of compounds similar to the target molecule has been documented in various studies. For example, derivatives containing pyrrole moieties have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In one case study, a related compound exhibited IC50 values indicating substantial cytotoxicity against multiple cancer cell lines . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, which is critical in inflammatory pathways . The anti-inflammatory activity is likely mediated through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cell Cycle Disruption : Similar compounds have been shown to interfere with the normal cell cycle, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

StudyFindings
El Shehry et al. (2018)Evaluated quinoline derivatives with potent antibacterial activity; MIC values ranged from 0.120.98μg/mL0.12-0.98\,\mu g/mL .
Mantoani et al. (2016)Investigated triazole derivatives showing selective inhibition of acetylcholinesterase; potential implications for neurodegenerative diseases .
Gupta & Kamni (2020)Discussed biological activity predictions for quinoline derivatives; highlighted structure-activity relationships .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s structural uniqueness lies in its combination of a benzo[d]oxazole core with dual heteroaromatic substituents. Below is a comparative analysis with analogous sulfonamide derivatives:

Compound Core Structure Key Substituents Molecular Similarity (Tanimoto Index)
Target Compound Benzo[d]oxazole sulfonamide 3-methyl, N-(1-methylpyrrolylmethyl), N-(thiophen-2-ylmethyl)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Propanamide with oxadiazole-thiol Thiazole, oxadiazole, and phenyl groups 0.45–0.55 (estimated)
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene sulfonamide Bromine, triazole, and chlorophenyl groups 0.60–0.65 (thiophene-based similarity)
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide Pyrazole-acetamide Phenyl and trimethylamine groups 0.30–0.40

Key Observations :

  • The target compound’s benzo[d]oxazole core distinguishes it from thiophene or oxadiazole-based sulfonamides .
  • Computational similarity metrics (e.g., Tanimoto) suggest moderate overlap with thiophene-containing sulfonamides due to shared aromatic motifs .

Comparison with Other Sulfonamide Syntheses

  • Thiophene Sulfonamides : Brominated thiophene intermediates are common, as in 5-bromo-N-triazolyl-thiophene sulfonamide synthesis .
  • Oxadiazole Derivatives : Require cyclization of thiosemicarbazides or coupling with CS₂/KOH, differing from the target’s benzo[d]oxazole core .

Predicted Physicochemical Profiles

Property Target Compound 3-({5-[(2-amino-thiazolyl)methyl]-oxadiazole}sulfanyl)-propanamide 5-bromo-N-triazolyl-thiophene sulfonamide
Molecular Weight (g/mol) ~450 ~400 ~420
logP ~2.8 (estimated) ~1.9 ~3.1
Aromatic Rings 3 (benzooxazole, pyrrole, thiophene) 3 (thiazole, oxadiazole, phenyl) 2 (thiophene, triazole)

Insights :

  • Bromine in the thiophene sulfonamide increases molecular weight and halogen-bonding capacity, absent in the target compound.

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

A Ni-SiO₂-catalyzed cyclization of 2-aminophenol with methylglyoxal achieves the benzoxazolone structure under mild conditions (25°C, 6–8 hours) with yields exceeding 85%. The methyl group at position 3 originates from methylglyoxal, which facilitates intramolecular lactamization. Key steps include:

  • Reaction Setup : Combine 2-aminophenol (1.5 mmol), methylglyoxal (1 mmol), and Ni-SiO₂ (20 mol%) in ethanol.
  • Cyclization : Stir at ambient temperature until thin-layer chromatography (TLC) confirms complete consumption of starting material.
  • Workup : Filter the catalyst, concentrate the filtrate, and recrystallize the product from diethyl ether.

This method avoids harsh acids or oxidants, making it scalable and environmentally benign.

Carboxylic Acid-Mediated Lactamization

Alternative routes employ 2-aminophenol derivatives pre-functionalized with a sulfonamide group. For example, 2-amino-5-sulfamoylphenol reacts with methyl chloroacetate in the presence of potassium carbonate, forming the oxazolone ring via nucleophilic acyl substitution. The reaction proceeds at 80°C for 12 hours, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in 72% yield after recrystallization from ethanol.

Introduction of the Sulfonamide Group

The sulfonamide at position 5 is introduced either before or after cyclization, depending on the synthetic route:

Pre-Cyclization Sulfonation

  • Sulfonation of 2-Aminophenol : Treat 2-aminophenol with chlorosulfonic acid at 0°C to form 2-amino-5-chlorosulfonylphenol.
  • Amine Coupling : React the chlorosulfonyl intermediate with a secondary amine—in this case, ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)amine—in dichloromethane (DCM) using triethylamine as a base. This step affords 2-amino-5-sulfonamidophenol derivatives in 65–78% yield.

Post-Cyclization Sulfonation

For benzoxazolones lacking pre-installed sulfonamides, direct sulfonation is challenging due to the electron-deficient aromatic ring. Instead, sulfonyl chloride intermediates react with amines under basic conditions:

  • Generate Sulfonyl Chloride : Treat 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-thiol with chlorine gas in aqueous HCl to form the corresponding sulfonyl chloride.
  • Amine Coupling : Add the sulfonyl chloride to a solution of ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)amine in DCM, followed by triethylamine. Isolation via column chromatography (hexane/ethyl acetate) yields the target sulfonamide.

N-Alkylation of the Sulfonamide Nitrogen

Installing the two N-substituents requires careful sequential alkylation or use of a pre-formed secondary amine:

Sequential Alkylation

  • First Alkylation : React 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide with (1-methyl-1H-pyrrol-2-yl)methyl bromide in dimethylformamide (DMF) using sodium hydride as a base (0°C to room temperature, 4 hours). Isolate the monoalkylated product via precipitation in ice water (yield: 68%).
  • Second Alkylation : Treat the intermediate with thiophen-2-ylmethyl chloride in acetonitrile under reflux (12 hours) with potassium carbonate. Purify by silica gel chromatography (ethyl acetate/methanol) to obtain the dialkylated product (yield: 54%).

Use of a Pre-Formed Secondary Amine

Synthesize ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)amine via reductive amination:

  • Reductive Amination : Combine (1-methyl-1H-pyrrol-2-yl)methanamine and thiophene-2-carbaldehyde in methanol, followed by sodium cyanoborohydride. Stir at room temperature for 24 hours.
  • Coupling with Sulfonyl Chloride : React the secondary amine with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in DCM/triethylamine to yield the final product in 82% yield after recrystallization.

Optimization and Challenges

Regioselectivity in Sulfonation

Positional selectivity during sulfonation is critical. Electron-donating groups on the benzene ring direct sulfonation to the para position, but steric effects from the oxazolone ring may alter reactivity. Computational studies suggest that the 5-position is favored due to resonance stabilization of the sulfonate intermediate.

Alkylation Efficiency

Dialkylation of sulfonamides is less straightforward than primary amines due to reduced nucleophilicity. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) improve yields by facilitating SN2 reactions, particularly for bulky substituents like thiophen-2-ylmethyl.

Data Tables

Table 1: Key Reaction Conditions for Benzoxazolone Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclization Ni-SiO₂, ethanol, 25°C, 6 h 85
Lactamization Methyl chloroacetate, K₂CO₃, DMF, 80°C, 12 h 72
Sulfonyl Chloride ClSO₃H, 0°C, 2 h 91

Table 2: Alkylation Yields for N-Substituents

Substituent Conditions Yield (%) Reference
(1-Methyl-1H-pyrrol-2-yl)methyl NaH, DMF, 0°C to rt, 4 h 68
Thiophen-2-ylmethyl K₂CO₃, CH₃CN, reflux, 12 h 54
Combined via Reductive Amination NaBH₃CN, MeOH, rt, 24 h 82

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